Tirofiban-d9 Hydrochloride

Overview

Description

Tirofiban-d9 Hydrochloride is a deuterated form of Tirofiban Hydrochloride, a non-peptide antagonist of the platelet glycoprotein IIb/IIIa receptor. This compound is primarily used to inhibit platelet aggregation, making it a valuable agent in the prevention of thrombotic cardiovascular events. The deuterated version, this compound, is often used in research to study the pharmacokinetics and pharmacodynamics of Tirofiban due to its stable isotope labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tirofiban-d9 Hydrochloride involves several key steps, including substitution, condensation, reduction, and salification reactions. The starting materials are readily available, and the reaction conditions are generally mild, ensuring high yield and good quality of the final product .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but is optimized for large-scale production. This involves the use of high-efficiency reactors and stringent quality control measures to ensure the consistency and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Tirofiban-d9 Hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can alter the functional groups within the molecule, potentially affecting its activity.

Reduction: This reaction is used to modify specific functional groups, enhancing the compound’s stability.

Substitution: This reaction involves replacing one functional group with another, which can be used to create derivatives of this compound.

Common Reagents and Conditions:

Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include alkyl halides and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more stable analogs .

Scientific Research Applications

Platelet Aggregation Studies

Tirofiban-d9 Hydrochloride is utilized in laboratory settings to investigate the mechanisms underlying platelet aggregation and the role of glycoprotein IIb/IIIa inhibitors. Research indicates that tirofiban significantly reduces platelet aggregation in a dose-dependent manner, making it an essential tool for studying thrombus formation .

Clinical Trials and Efficacy Studies

Numerous clinical trials have evaluated the efficacy of tirofiban in various patient populations:

- PRISM Study : This trial demonstrated that tirofiban, when combined with aspirin, reduced the incidence of myocardial infarction and death compared to heparin alone in patients with unstable angina .

- PRISM-PLUS Study : In this study, patients receiving tirofiban plus heparin showed improved outcomes regarding myocardial ischemia and reduced composite endpoints at 7 days, 30 days, and 6 months compared to those receiving heparin alone .

Case Studies on Adverse Effects

Research has also documented adverse effects associated with tirofiban usage, particularly thrombocytopenia:

- A case study reported severe thrombocytopenia following tirofiban administration during PCI, emphasizing the need for careful monitoring of platelet counts during treatment .

- Another investigation highlighted that while thrombocytopenia occurs in a small percentage of patients (1.1–1.9%), severe cases (less than 50 × 10^3/mm³) are rare but critical .

Data Tables

Mechanism of Action

Tirofiban-d9 Hydrochloride exerts its effects by reversibly binding to the glycoprotein IIb/IIIa receptor on the surface of platelets. This binding inhibits the interaction between fibrinogen and the receptor, thereby preventing platelet aggregation. The inhibition of platelet aggregation is a critical step in reducing the risk of thrombotic events in patients with acute coronary syndromes .

Comparison with Similar Compounds

Eptifibatide: Another glycoprotein IIb/IIIa receptor antagonist with a similar mechanism of action.

Abciximab: A monoclonal antibody that also targets the glycoprotein IIb/IIIa receptor but has a longer duration of action.

Vorapaxar: A protease-activated receptor-1 antagonist that inhibits platelet aggregation through a different pathway

Uniqueness: Tirofiban-d9 Hydrochloride is unique due to its deuterated nature, which provides enhanced stability and allows for more precise pharmacokinetic studies. This makes it a valuable tool in both research and clinical settings, offering insights that are not easily obtainable with non-deuterated compounds .

Biological Activity

Tirofiban-d9 Hydrochloride is a deuterated version of Tirofiban, a potent non-peptide antagonist of the platelet glycoprotein IIb/IIIa receptor. This compound is primarily utilized in clinical and research settings to inhibit platelet aggregation, thereby playing a crucial role in the prevention of thrombotic cardiovascular events. Its unique properties as a deuterated compound allow for enhanced pharmacokinetic and pharmacodynamic studies.

Target and Mode of Action

this compound specifically targets the glycoprotein (GP) IIb/IIIa receptor on platelets. As a reversible antagonist, it inhibits the binding of fibrinogen to this receptor, which is essential for platelet aggregation. This action effectively prevents clot formation, particularly during acute coronary syndromes or procedures such as percutaneous coronary interventions (PCI) .

Biochemical Pathways

By blocking the GP IIb/IIIa receptor, Tirofiban-d9 disrupts normal platelet activation and aggregation pathways. This inhibition leads to significant alterations in blood coagulation dynamics, making it a critical agent in managing thrombotic conditions .

Pharmacokinetics

This compound has a half-life of approximately 2 hours, allowing for rapid action and clearance from the body. This pharmacokinetic profile is advantageous in acute settings where swift intervention is necessary .

1. Thrombocytopenia Case Report

A notable case study highlighted the occurrence of severe thrombocytopenia following the reuse of Tirofiban in a patient undergoing PCI. The patient experienced a drastic drop in platelet count shortly after administration, leading to complications such as convulsions and elevated body temperature. Immediate cessation of Tirofiban and supportive treatments resulted in gradual recovery .

2. Effectiveness in Acute Myocardial Infarction

Research indicates that Tirofiban hydrochloride significantly improves clinical outcomes in patients with acute myocardial infarction when used alongside standard therapies. A study showed that patients receiving Tirofiban exhibited better myocardial perfusion and reduced ischemic events compared to those treated with heparin alone .

3. Comparison with Other Antiplatelet Therapies

In studies comparing Tirofiban with other antiplatelet agents, it was found that Tirofiban not only reduced platelet activation markers but also improved blood flow recovery post-intervention. This suggests its efficacy in enhancing therapeutic outcomes during cardiovascular procedures .

Research Findings

Recent studies have explored various aspects of Tirofiban-d9's biological activity:

- Inhibition of Platelet Aggregation : Tirofiban-d9 exhibits dose-dependent inhibition of platelet aggregation, achieving over 90% inhibition within 30 minutes of intravenous infusion .

- Safety Profile : While generally safe, cases of thrombocytopenia and hypersensitivity reactions have been reported, necessitating careful monitoring during administration .

- Pharmacodynamics : The reversible nature of Tirofiban's action allows for flexibility in treatment protocols, particularly in acute settings where rapid cessation may be required .

Data Summary Table

| Parameter | This compound |

|---|---|

| Chemical Structure | Deuterated form of Tirofiban |

| Target Receptor | Glycoprotein IIb/IIIa |

| Mechanism | Reversible antagonist |

| Half-Life | ~2 hours |

| Clinical Use | Thrombotic event prevention |

| Reported Side Effects | Thrombocytopenia, hypersensitivity reactions |

| Efficacy | >90% inhibition within 30 minutes |

Q & A

Basic Research Questions

Q. What experimental design considerations are critical when using Tirofiban-d9 Hydrochloride as an internal standard in quantitative LC-MS/MS assays?

- Methodological Answer: To validate this compound as an internal standard:

- Isotopic Purity: Confirm ≥99% deuterium incorporation via high-resolution mass spectrometry (HRMS) to avoid interference with unlabelled Tirofiban .

- Matrix Effects: Perform spike-and-recovery experiments in biological matrices (e.g., plasma) to assess ion suppression/enhancement. Use a minimum of six replicates to ensure precision (CV <15%) .

- Calibration Curves: Establish linearity across the expected concentration range (e.g., 0.1–100 ng/mL) with correlation coefficients (R²) >0.98. Include blank samples to verify absence of cross-reactivity .

Q. How can researchers ensure stability of this compound under varying experimental conditions?

- Methodological Answer: Stability studies should evaluate:

- Thermal Stability: Store working solutions at –80°C for long-term use; avoid freeze-thaw cycles (>3 cycles may degrade deuterium labeling) .

- pH Sensitivity: Test solubility and integrity in buffers (pH 3–8) using UV-Vis spectroscopy (λmax = 270 nm for Tirofiban derivatives) .

- Photostability: Shield solutions from UV light during handling, as aromatic moieties in Tirofiban may undergo photodegradation .

Advanced Research Questions

Q. How can deuterium substitution in this compound impact its pharmacokinetic (PK) profile compared to the non-deuterated form?

- Methodological Answer:

- Deuterium Kinetic Isotope Effect (KIE): Compare metabolic half-lives (t½) in vitro using hepatic microsomes. A ≥20% increase in t½ for Tirofiban-d9 suggests reduced CYP3A4-mediated oxidation due to deuterium substitution at metabolically active sites .

- In Vivo Correlation: Conduct crossover PK studies in animal models (e.g., rats) with simultaneous administration of both forms. Use non-compartmental analysis (NCA) to calculate AUC(0–∞) ratios .

Q. What strategies resolve contradictory data in platelet aggregation assays when using this compound as a reference antagonist?

- Methodological Answer: Contradictions often arise from:

- Platelet Preparation: Standardize platelet-rich plasma (PRP) preparation (centrifugation at 150–200 ×g for 10 min) to minimize pre-activation .

- Agonist Specificity: Use ADP (10 µM) or thrombin receptor-activating peptide (TRAP-6, 15 µM) as agonists. Verify dose-response curves for IC50 consistency (expected range: 5–20 nM for Tirofiban-d9) .

- Data Normalization: Apply ANOVA with post-hoc Tukey tests to compare inter-experimental variability. Outliers (>2 SD from mean) should trigger protocol revalidation .

Q. How to integrate this compound into multi-omics studies for tracking drug-target engagement in cardiovascular models?

- Methodological Answer:

- Proteomic Workflows: Use stable isotope labeling by amino acids (SILAC) with Tirofiban-d9 for glycoprotein IIb/IIIa receptor quantification. Pair with targeted MS/MS (e.g., PRM) for high specificity .

- Transcriptomic Cross-Validation: Corrogate RNA-seq data (e.g., GPIIb/IIIa expression levels) with Tirofiban-d9 binding kinetics using Spearman’s rank correlation (α = 0.05) .

Q. Methodological Frameworks for Research Design

Q. What FINER criteria apply when formulating hypotheses around this compound’s mechanism of action?

- Answer:

- Feasible: Ensure access to isotope-enriched facilities for synthesis and characterization .

- Novel: Investigate understudied applications (e.g., neuroprotection in ischemic stroke models) .

- Ethical: Adhere to biosafety level 2 (BSL-2) protocols for in vivo studies, per institutional guidelines .

Q. How to address confounding variables in cross-species PK/PD studies of this compound?

- Answer:

- Species-Specific Metabolism: Pre-screen liver microsomes from humans, rats, and primates to identify interspecies metabolic disparities .

- Covariate Adjustment: Use mixed-effects modeling (e.g., NONMEM) to account for body weight, sex, and genetic polymorphisms in PK analyses .

Q. Data Analysis and Reporting

Q. What statistical methods are recommended for analyzing dose-response relationships in this compound studies?

- Answer:

Properties

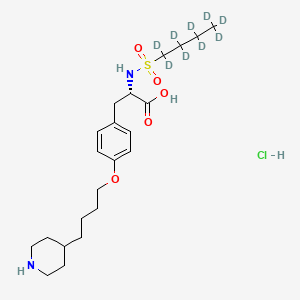

IUPAC Name |

(2S)-2-(1,1,2,2,3,3,4,4,4-nonadeuteriobutylsulfonylamino)-3-[4-(4-piperidin-4-ylbutoxy)phenyl]propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36N2O5S.ClH/c1-2-3-16-30(27,28)24-21(22(25)26)17-19-7-9-20(10-8-19)29-15-5-4-6-18-11-13-23-14-12-18;/h7-10,18,21,23-24H,2-6,11-17H2,1H3,(H,25,26);1H/t21-;/m0./s1/i1D3,2D2,3D2,16D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPKFFYOMPGOQRP-MDIJXIJDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)NC(CC1=CC=C(C=C1)OCCCCC2CCNCC2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])S(=O)(=O)N[C@@H](CC1=CC=C(C=C1)OCCCCC2CCNCC2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H37ClN2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60662209 | |

| Record name | N-[(~2~H_9_)Butane-1-sulfonyl]-O-[4-(piperidin-4-yl)butyl]-L-tyrosine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60662209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

486.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1331911-68-2 | |

| Record name | N-[(~2~H_9_)Butane-1-sulfonyl]-O-[4-(piperidin-4-yl)butyl]-L-tyrosine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60662209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.